molecular formula C10H18N2O4 B14695280 2-Allyl-2-ethyl-1,3-propanediol dicarbamate CAS No. 25451-39-2

2-Allyl-2-ethyl-1,3-propanediol dicarbamate

Cat. No.: B14695280
CAS No.: 25451-39-2
M. Wt: 230.26 g/mol
InChI Key: AXYPOSIIISLXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allyl-2-ethyl-1,3-propanediol dicarbamate is an organic compound with the molecular formula C10H18N2O4. It contains 34 atoms, including 18 hydrogen atoms, 10 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms

Preparation Methods

The synthesis of 2-Allyl-2-ethyl-1,3-propanediol dicarbamate involves the reaction of 2-allyl-2-ethyl-1,3-propanediol with carbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the dicarbamate ester. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

2-Allyl-2-ethyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Allyl-2-ethyl-1,3-propanediol dicarbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use as a muscle relaxant or anticonvulsant.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 2-Allyl-2-ethyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate neurotransmitter release and inhibit certain enzymatic activities .

Comparison with Similar Compounds

2-Allyl-2-ethyl-1,3-propanediol dicarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

25451-39-2

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-ethylpent-4-enyl] carbamate

InChI

InChI=1S/C10H18N2O4/c1-3-5-10(4-2,6-15-8(11)13)7-16-9(12)14/h3H,1,4-7H2,2H3,(H2,11,13)(H2,12,14)

InChI Key

AXYPOSIIISLXQT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=C)(COC(=O)N)COC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.